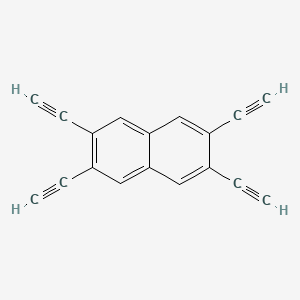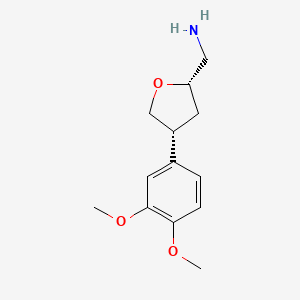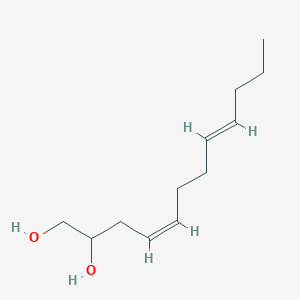
2,3,6,7-Tetraethynylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6,7-Tetraethynylnaphthalene is a polycyclic aromatic hydrocarbon with four ethynyl groups attached to the naphthalene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetraethynylnaphthalene typically involves the Sonogashira coupling reaction. This reaction uses palladium catalysts and copper co-catalysts to couple ethynyl groups to the naphthalene core. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and bases like triethylamine or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,6,7-Tetraethynylnaphthalene can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The ethynyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.
Substitution: Various halogenating agents or organometallic reagents can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include:
Oxidation: Carbonyl derivatives such as ketones or aldehydes.
Reduction: Alkenes or alkanes.
Substitution: Functionalized naphthalene derivatives with different substituents replacing the ethynyl groups.
Applications De Recherche Scientifique
2,3,6,7-Tetraethynylnaphthalene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).
Mécanisme D'action
The mechanism of action of 2,3,6,7-Tetraethynylnaphthalene involves its interaction with various molecular targets and pathways. The ethynyl groups can participate in π-π stacking interactions, enhancing the compound’s electronic properties. Additionally, the compound can act as an electron donor or acceptor, making it useful in electronic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,6,7-Tetramethylnaphthalene: Similar structure but with methyl groups instead of ethynyl groups.
2,3,6,7-Tetrabromonaphthalene: Contains bromine atoms instead of ethynyl groups.
Tetrathiafulvalene-2,3,6,7-tetrathiolate: A sulfur-containing analogue with similar electronic properties.
Uniqueness
2,3,6,7-Tetraethynylnaphthalene is unique due to its ethynyl groups, which provide distinct electronic properties and reactivity compared to its analogues. These properties make it particularly valuable in the development of advanced materials and electronic devices.
Propriétés
Formule moléculaire |
C18H8 |
|---|---|
Poids moléculaire |
224.3 g/mol |
Nom IUPAC |
2,3,6,7-tetraethynylnaphthalene |
InChI |
InChI=1S/C18H8/c1-5-13-9-17-11-15(7-3)16(8-4)12-18(17)10-14(13)6-2/h1-4,9-12H |
Clé InChI |
ORKRZEPBSOWQEW-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC2=CC(=C(C=C2C=C1C#C)C#C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Chloropyrido[2,3-b]pyrazin-6-ol](/img/structure/B13349686.png)

![sodium;2,6-dibromo-4-[4,5,6,7-tetrabromo-3-(3,5-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenolate](/img/structure/B13349691.png)
![2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13349700.png)



![5-(2-(Benzyloxy)phenyl)-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B13349718.png)




![(1R,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13349747.png)

